molecular formula C13H11NO3 B045102 gamma-Fagarine CAS No. 524-15-2

gamma-Fagarine

Cat. No.: B045102
CAS No.: 524-15-2
M. Wt: 229.23 g/mol
InChI Key: KFBCTNNQFGONHB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Gamma-Fagarine, a naturally occurring furoquinoline alkaloid found in Rutae Herba, primarily targets the Hepatitis C Virus (HCV) . It has been found to possess moderate levels of anti-HCV activities, with IC50 values being 20.4 ± 0.4 ug/ml .

Mode of Action

The compound interacts with HCV at the post-entry step, inhibiting the virus and decreasing the levels of HCV RNA replication and viral protein synthesis . This interaction results in a significant reduction in the viral load within the host cells.

Pharmacokinetics

Details regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently limited. It is known that the compound is soluble in various organic solvents, including chloroform, dichloromethane, ethyl acetate, dmso, and acetone . This suggests that this compound may have good bioavailability, although further studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the inhibition of HCV replication within host cells . This leads to a decrease in the viral load and potentially contributes to the clearance of the virus from the body. Additionally, this compound has been found to induce sister chromatid exchanges (SCEs) in human lymphocyte cultures in a dose-dependent manner , suggesting that it may have additional effects at the cellular level.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents suggests that its bioavailability and hence its efficacy could be affected by the lipid composition of the target cells . Additionally, factors such as pH and temperature could potentially influence the stability of the compound.

Biochemical Analysis

Biochemical Properties

Gamma-Fagarine interacts with various enzymes, proteins, and other biomolecules. It has been found to inhibit the human metapneumovirus (hMPV) by restraining virus binding with HSPG and influencing lysosome pH .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting hMPV infection . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits hMPV by restraining virus binding with HSPG and influencing lysosome pH .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Oral delivery of this compound to hMPV-infected mice at a dosage of 25 mg/kg reduced the hMPV load in lung tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gamma-Fagarine can be synthesized through various synthetic routes. One common method involves the condensation of appropriate furan and quinoline derivatives under specific reaction conditions . The reaction typically requires the use of catalysts and solvents to facilitate the formation of the furoquinoline structure.

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as the root bark of Dictamnus angustifolius . The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Gamma-Fagarine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline derivatives, while reduction can produce furan derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

4,8-dimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-15-10-5-3-4-8-11(10)14-13-9(6-7-17-13)12(8)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBCTNNQFGONHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C3C(=C2OC)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200409
Record name Fagarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Fagarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

524-15-2
Record name γ-Fagarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gamma-fagarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fagarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAGARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS8Q870TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Fagarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 °C
Record name gamma-Fagarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential anti-cancer mechanisms of gamma-Fagarine?

A1: While the exact mechanism is still under investigation, research suggests that this compound, along with other quinoline alkaloids like atanine, skimmianine, and flindersine, might induce cell cycle arrest at the sub-G1 phase in certain cancer cell lines, including RAJI and Jurkat cells. [] This arrest suggests potential interference with DNA replication or induction of apoptosis, ultimately leading to cancer cell death. More research is needed to confirm these mechanisms and explore their potential therapeutic applications.

Q2: What is the structure of this compound and what is its molecular formula and weight?

A2: this compound is a furoquinoline alkaloid. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. [, ]

Q3: Does this compound exhibit any mutagenic activity?

A3: Yes, studies have shown that this compound exhibits mutagenic activity in the presence of metabolic activation (S9 mix) in Salmonella typhimurium strains TA98 and TA100. [, , ] This mutagenic activity suggests that this compound can potentially cause DNA damage.

Q4: Is this compound a strong mutagen?

A4: While this compound exhibits mutagenic properties, it's considered a weak mutagen compared to other furoquinoline alkaloids like dictamnine. [, ] The degree of mutagenicity varies among furoquinoline alkaloids and seems to decrease with an increasing number of methoxyl-substituents on the furoquinoline structure. []

Q5: How is this compound metabolized?

A5: Research suggests that this compound is metabolically activated by enzymes in the cytochrome P450 family, specifically cytochrome-P-450 and cytochrome-P-448. [] The flavin-containing monooxygenase system might also play a role in its metabolism. [] Understanding the metabolic pathway of this compound is crucial for assessing its potential toxicity and therapeutic applications.

Q6: What types of cancer cell lines have been tested for sensitivity to this compound?

A6: Research has explored the cytotoxic effects of this compound on various cancer cell lines, including:

  • Hematologic malignancies: RAJI (Burkitt's lymphoma) and Jurkat (acute T cell leukemia) cells. []
  • Solid tumors: MCF-7 (breast cancer), HL-60 (acute promyelocytic leukemia), and HL-60/MX1 (multidrug-resistant acute promyelocytic leukemia) cells. []

Q7: Are there any known sources of this compound in nature?

A7: Yes, this compound has been isolated from several plant species, including:

  • Haplophyllum canaliculatum []
  • Ruta graveolens (Rue) [, ]
  • Zanthoxylum integrifoliolum []
  • Dictamnus dasycarpus []
  • Choisya ternata (Mexican orange blossom) []
  • Zanthoxylum wutaiense []
  • Haplophyllum myrtifolium [, ]
  • Zanthoxylum nitidum []

Q8: What are the traditional medicinal uses of plants containing this compound?

A8: Plants containing this compound have been traditionally used for various medicinal purposes, including:

    Q9: What are the next steps in research on this compound?

    A9: Future research directions on this compound should focus on:

    • Investigating its pharmacokinetic and pharmacodynamic properties: This includes studying its absorption, distribution, metabolism, excretion, and in vivo activity and efficacy. [, ]

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